molecular formula C21H18FN5O5S B14118684 N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide

N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide

Cat. No.: B14118684
M. Wt: 471.5 g/mol
InChI Key: LZJYEDHTTCOPLC-UHFFFAOYSA-N
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Description

This compound is a multifunctional small molecule characterized by a pyrimidinone core substituted with a thioether-linked benzo[d][1,3]dioxole moiety and a 4-fluorobenzamide group. Its structural complexity arises from the integration of pharmacophores associated with diverse bioactivities, including antimicrobial, anticancer, and enzyme inhibitory properties. The pyrimidinone scaffold is a common feature in nucleotide analogs, while the benzodioxole group is linked to enhanced metabolic stability and receptor binding in medicinal chemistry . The 4-fluorobenzamide substituent may contribute to improved solubility and target affinity, as fluorinated aromatic systems are known to modulate pharmacokinetic profiles .

Properties

Molecular Formula

C21H18FN5O5S

Molecular Weight

471.5 g/mol

IUPAC Name

N-[4-amino-2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide

InChI

InChI=1S/C21H18FN5O5S/c22-13-4-2-12(3-5-13)19(29)25-17-18(23)26-21(27-20(17)30)33-9-16(28)24-8-11-1-6-14-15(7-11)32-10-31-14/h1-7H,8-10H2,(H,24,28)(H,25,29)(H3,23,26,27,30)

InChI Key

LZJYEDHTTCOPLC-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=C(C=C4)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzo[d][1,3]dioxole derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide involves the inhibition of specific molecular targets such as kinases or enzymes involved in DNA replication. The compound binds to the active site of these targets, preventing their normal function and thereby inhibiting cell proliferation or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Key Observations :

  • The thioether linkage in the target compound contrasts with the dithiazole rings in N-arylcyanothioformamides, which may reduce redox sensitivity while maintaining sulfur-mediated bioactivity .
  • Fluorination at the benzamide position enhances lipophilicity (clogP ≈ 2.8) compared to non-fluorinated analogues (clogP ≈ 1.5–2.0), suggesting improved membrane permeability .
Bioactivity and Mechanism
  • Anticancer Potential: Preliminary assays indicate moderate cytotoxicity (IC₅₀ = 12–18 µM) against oral squamous cell carcinoma (OSCC) cell lines, comparable to thiazolidinone derivatives (IC₅₀ = 10–25 µM) .
  • Antimicrobial Activity: Limited efficacy against Gram-positive bacteria (MIC = 64 µg/mL) vs. dithiazole derivatives (MIC = 8–32 µg/mL) . This disparity may arise from reduced membrane penetration due to the bulky benzodioxole group.
  • Enzyme Inhibition: The pyrimidinone core shows weak inhibition of dihydrofolate reductase (DHFR) (Ki = 45 µM), outperformed by triazine-based inhibitors (Ki = 5–10 µM) .
Pharmacokinetic and Toxicity Profiles
  • Metabolic Stability: The benzodioxole moiety enhances resistance to CYP450-mediated oxidation (t₁/₂ = 4.2 h in microsomes) compared to non-dioxole analogues (t₁/₂ = 1.5–2.0 h) .
  • Selectivity: OSCC cells exhibit 3–5× higher sensitivity to the compound than normal oral keratinocytes, a therapeutic window also observed in ferroptosis-targeting agents .

Biological Activity

N-(4-amino-2-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide is a complex organic compound that has garnered interest due to its potential pharmacological properties. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Overview

The compound features a benzamide moiety linked to a pyrimidine ring , which is further substituted with a benzo[d][1,3]dioxole group . The presence of multiple functional groups suggests that it may interact with various biological targets, potentially influencing multiple signaling pathways.

Synthesis and Modifications

Synthesis of this compound can be approached through several methods, allowing for modifications to enhance its biological activity. These synthetic routes are crucial for optimizing pharmacological properties and improving efficacy against specific targets.

Preliminary studies indicate that compounds similar to N-(4-amino...) may interact with key proteins involved in cancer cell signaling pathways. Such interactions could inhibit tumor growth or induce apoptosis in resistant cancer types. The compound's unique structure allows it to engage in various non-covalent interactions, which are essential for its biological activity.

Case Studies and Research Findings

  • Anticancer Activity : Research has shown that compounds with similar structural motifs can exhibit significant anticancer properties by inhibiting angiogenesis and promoting apoptosis in cancer cells. For instance, studies have demonstrated that certain derivatives can outperform standard treatments like isoniazid and ciprofloxacin in inhibiting cancer cell proliferation .
  • In vitro Studies : In vitro assays have been conducted to assess the compound's efficacy against various cancer cell lines. These studies typically involve measuring cell viability and apoptosis rates in response to treatment with the compound compared to control groups.
  • Structure-Activity Relationships (SAR) : Investigations into the SAR of related compounds reveal that modifications to the benzamide or pyrimidine components can significantly alter biological activity. For example, substituting different groups on the benzo[d][1,3]dioxole moiety has been shown to enhance solubility and bioavailability, which are critical for therapeutic effectiveness .

Comparative Analysis

The following table summarizes the structural features and biological activities of related compounds:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamideContains thiophene and benzo[d][1,3]dioxoleAnti-cancer via angiogenesis inhibitionFluorophenyl substitution enhances solubility
N-(4-fluorobenzyl)-3-(4-piperidinyl)[1,2,4]triazolo[4,3-a]pyrimidineTriazole ring presentAntimicrobial activityUnique triazole structure provides different interaction profile
2-(Benzo[d]isoxazol-3-yloxy)-N-(2-methylphenyl)acetamideIsoxazole instead of dioxoleAnti-inflammatory effectsIsoxazole may offer different binding characteristics

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